![molecular formula C16H20N2O2 B14157321 N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide CAS No. 846029-05-8](/img/structure/B14157321.png)
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide is a compound belonging to the quinoline family, known for its diverse biological and pharmacological activities The quinoline scaffold is a crucial structure in medicinal chemistry due to its presence in various therapeutic agents
Méthodes De Préparation
The synthesis of N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-oxo-1H-quinoline-4-carbaldehyde.
Condensation Reaction: The carbaldehyde undergoes a condensation reaction with N-propylpropanamide in the presence of a suitable catalyst.
Reaction Conditions: Commonly used solvents include dichloromethane or ethanol, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Analyse Des Réactions Chimiques
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Major Products: These reactions yield products such as hydroxylated derivatives, N-oxides, and substituted quinolines, which can have varied biological activities.
Applications De Recherche Scientifique
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating infections and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact pathways and targets are still under investigation, but these interactions highlight its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known antibiotic with a similar quinoline structure but different substituents.
Nalidixic Acid: Another quinoline-based antibiotic with distinct pharmacological properties.
Quinine: A natural product with antimalarial activity, also containing a quinoline scaffold.
Propriétés
Numéro CAS |
846029-05-8 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-9-18(16(20)4-2)11-12-10-15(19)17-14-8-6-5-7-13(12)14/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) |
Clé InChI |
XVWRHFNHWFUXCP-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)CC |
Solubilité |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
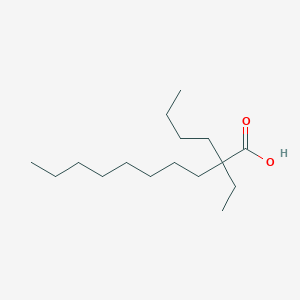
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
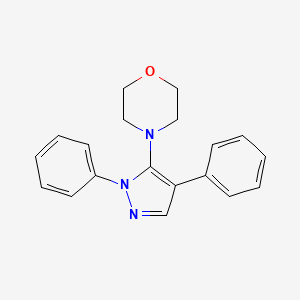
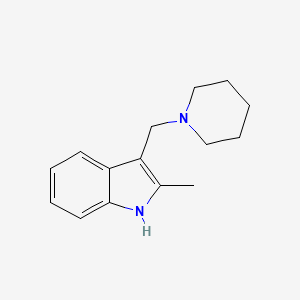
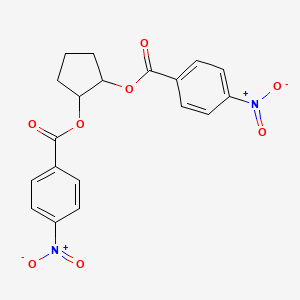
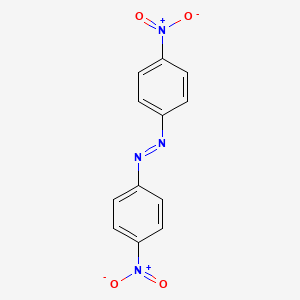

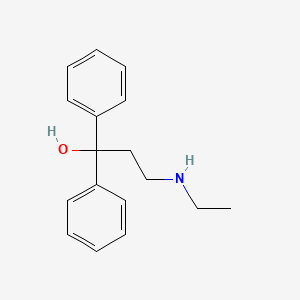
![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
